Methyl 2-[1-(propan-2-YL)piperidin-4-ylidene]acetate
Description
Methyl 2-[1-(propan-2-yl)piperidin-4-ylidene]acetate is a piperidine-derived ester characterized by a propan-2-yl substituent on the piperidine nitrogen and a methyl ester group at the acetate moiety. The compound’s structure includes a conjugated system involving the piperidin-4-ylidene group, which influences its electronic and steric properties.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 2-(1-propan-2-ylpiperidin-4-ylidene)acetate |
InChI |
InChI=1S/C11H19NO2/c1-9(2)12-6-4-10(5-7-12)8-11(13)14-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
CSKNLAQLTXJQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=CC(=O)OC)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(propan-2-yl)piperidin-4-ylidene]acetate typically involves the reaction of piperidine derivatives with appropriate esterifying agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(propan-2-yl)piperidin-4-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[1-(propan-2-yl)piperidin-4-ylidene]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[1-(propan-2-yl)piperidin-4-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The compound’s analogs differ in substituents on the piperidine ring, ester groups, and additional functional groups. Below is a detailed comparison based on structural features, synthesis, and reported properties:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity :
- Solubility :
- Methyl esters generally exhibit better aqueous solubility than ethyl or benzyl analogs. The hydroxylated derivative () shows the highest solubility in polar solvents .
Biological Activity
Methyl 2-[1-(propan-2-YL)piperidin-4-ylidene]acetate, a compound with the molecular formula C11H19NO2, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | Methyl 2-(1-propan-2-ylpiperidin-4-ylidene)acetate |
| InChI Key | CSKNLAQLTXJQFH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCC(=CC(=O)OC)CC1 |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate esterifying agents under controlled conditions. The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives with potential biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated significant activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains.
- Biofilm Inhibition : It showed a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For example, it has been identified as an effective inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
Case Studies
- Antimicrobial Evaluation : A study investigated a series of piperidine derivatives, including this compound, revealing strong antimicrobial effects and low cytotoxicity (IC50 values > 60 μM) against human cell lines .
- Synergistic Effects : When combined with other antibiotics like Ketoconazole, the compound demonstrated synergistic effects that reduced the MICs of these drugs, indicating its potential in combination therapy for resistant infections .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, consider the following:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 2-[1-(propan-2-YL)piperidin-4-yl]aminoacetate | Amino derivative | Antimicrobial activity |
| 2-Methyl-1-(piperidin-4-yl)propan-2-ol | Alcohol derivative | Anticancer properties |
The unique ester functional group in this compound contributes distinct chemical properties and reactivity compared to its analogs .
Q & A
Q. What are the standard synthetic routes for Methyl 2-[1-(propan-2-YL)piperidin-4-ylidene]acetate, and how can reaction conditions be optimized?
The synthesis typically involves coupling a piperidin-4-ylidene precursor with a methyl ester moiety. For example, analogous methods include reacting substituted piperidines with bromoacetate derivatives under basic conditions (e.g., K₂CO₃ in dry acetone) . Optimization may involve adjusting solvent polarity (e.g., acetonitrile for higher yields) or using catalysts like triethylamine (TEA) to enhance nucleophilic substitution efficiency . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reactants are critical steps.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for verifying the molecular framework, particularly the piperidinylidene proton environment and ester group configuration . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak and isotopic pattern. Purity is assessed via high-performance liquid chromatography (HPLC) using a C18 column and mobile phases like methanol/buffer mixtures (e.g., pH 4.6 sodium acetate buffer) .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and computational predictions be resolved?
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. For example, NMR chemical shifts may deviate from density functional theory (DFT)-predicted values due to hydrogen bonding. To resolve this, variable-temperature NMR or solvent titration experiments can probe conformational equilibria . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .
Q. What strategies are effective for refining crystallographic data when the compound exhibits disorder or twinning?
For disordered structures, SHELXL’s PART and SIMU commands can model anisotropic displacement parameters for overlapping atoms . Twinned data (e.g., non-merohedral twinning) require using the TWIN/BASF instructions in SHELXL, with HKLF5 format data integration . Tools like WinGX’s PLATON/ADDSYM can detect missed symmetry operations, improving refinement stability .
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
Molecular electrostatic potential (MESP) maps generated via Gaussian or ORCA software highlight electron-deficient regions (e.g., the piperidinylidene double bond) prone to electrophilic attack . Fukui function analysis identifies nucleophilic sites (e.g., ester carbonyl oxygen). Transition-state modeling with QM/MM methods (e.g., CP2K) can simulate reaction pathways, such as hydrolysis under acidic conditions .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?
Accelerated stability studies should use buffer solutions (pH 1–13) and monitor degradation via HPLC at elevated temperatures (40–60°C) . For thermal stability, differential scanning calorimetry (DSC) identifies decomposition onset temperatures. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under standard storage conditions .
Methodological Notes
- Synthesis : Avoid aqueous conditions to prevent ester hydrolysis; anhydrous solvents like THF or DMF are preferred .
- Crystallography : Prioritize slow evaporation from volatile solvents (e.g., dichloromethane/hexane) for high-quality crystals .
- Data Analysis : Use Bruker APEX3 for diffraction data collection and Olex2 for structure visualization to streamline workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
